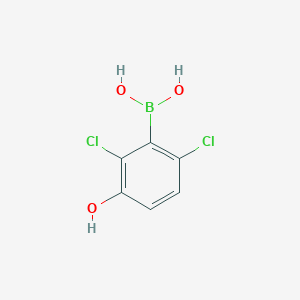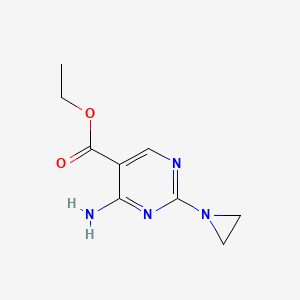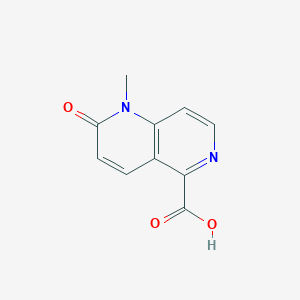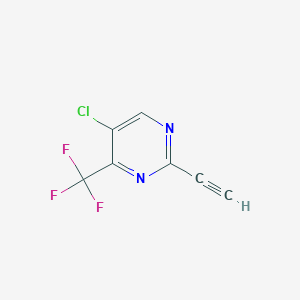
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Benzylamine Derivatives:
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
- Oxidation products include N-oxides.
- Reduction products vary based on the target site but can include reduced phenyl derivatives.
- Substitution products depend on the nucleophile used and can range from halogenated to alkoxylated derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into various molecules.
- It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Research into its potential biological activity is ongoing, with studies exploring its interactions with biological molecules and potential therapeutic applications.
Industry:
- In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its functional groups. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates.
Molecular Targets and Pathways:
Comparison with Similar Compounds
N,N-Dimethylbenzylamine:
N,N-Dimethyl-1-(trimethylsilyl)methanamine:
Uniqueness:
- The presence of both the dimethylamino and trimethylsilyl groups in N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine imparts unique reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
41839-69-4 |
|---|---|
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-trimethylsilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NSi/c1-13(2)10-11-8-6-7-9-12(11)14(3,4)5/h6-9H,10H2,1-5H3 |
InChI Key |
PBFPOFPWZMEKBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)
